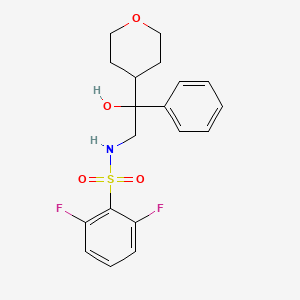

2,6-difluoro-N-(2-hydroxy-2-phenyl-2-(tetrahydro-2H-pyran-4-yl)ethyl)benzenesulfonamide

カタログ番号 B2384178

CAS番号:

2034455-76-8

分子量: 397.44

InChIキー: WHIBXDYGMHECTG-UHFFFAOYSA-N

注意: 研究専用です。人間または獣医用ではありません。

在庫あり

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

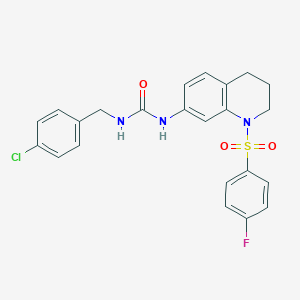

The synthesis of such a compound would likely involve multiple steps, starting with the appropriate precursors for each functional group. For example, the 2,6-difluorobenzenesulfonamide part could potentially be synthesized from 2,6-difluorobenzenesulfonyl chloride and an appropriate amine . The tetrahydro-2H-pyran group could potentially be synthesized from a suitable diol in a cyclization reaction .Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of several functional groups. The 2,6-difluorobenzenesulfonamide group would likely contribute to the compound’s polarity, while the tetrahydro-2H-pyran group would add some three-dimensionality to the molecule .Chemical Reactions Analysis

The compound could potentially undergo a variety of chemical reactions, depending on the conditions. For example, the sulfonamide group could potentially be hydrolyzed under acidic or basic conditions. The tetrahydro-2H-pyran ring could potentially be opened under acidic conditions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. For example, the presence of the sulfonamide group and the fluorine atoms would likely make the compound quite polar, which could affect its solubility in various solvents .科学的研究の応用

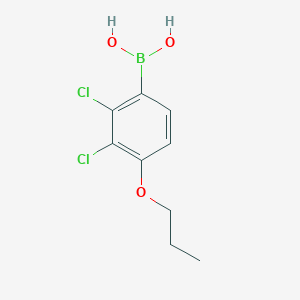

- Application : Researchers have reported a catalytic protodeboronation method for 1°, 2°, and 3° alkyl boronic esters using a radical approach. This protocol enables formal anti-Markovnikov alkene hydromethylation, a transformation previously unknown. The sequence was successfully applied to methoxy-protected (−)-Δ8-THC and cholesterol. Additionally, it played a crucial role in the formal total synthesis of δ-®-coniceine and indolizidine 209B .

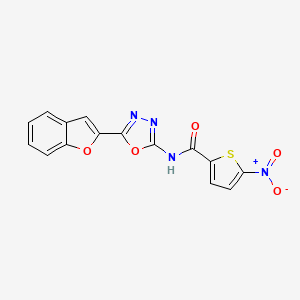

- Application : The compound’s imidazole moiety could be explored for potential therapeutic applications. Imidazoles are known for their antifungal, antibacterial, and antiviral properties. Investigating this compound’s specific interactions with biological targets may reveal novel drug candidates .

- Application : The compound’s fluorine atoms could be leveraged for the synthesis of fluorinated pyridines. For instance, N-ethyl-2,6-diamino-4-fluoropyridinium triflate was synthesized from N-ethyl-2,4,6-trifluoropyridinium triflate, demonstrating the potential for accessing fluorinated heterocycles .

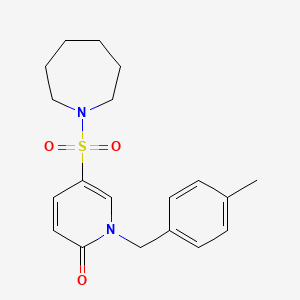

- Application : The compound’s quinolone scaffold could be explored for the synthesis of hydroxyquinolones or fused quinolinones. These compounds often exhibit antimicrobial, antiviral, and anticancer properties. Further research could uncover specific applications .

- Application : Investigate the compound’s reactivity in other radical-based reactions. For example, exploring its behavior in C–C bond-forming processes or functional group modifications could yield novel synthetic routes .

- Application : Evaluate the compound’s compatibility with various metal catalysts. Investigate its potential in cross-coupling reactions, C–H activation, or asymmetric transformations. Such studies could lead to innovative synthetic methodologies .

Catalytic Protodeboronation for Alkene Hydromethylation

Imidazole-Containing Compounds in Therapeutics

Synthesis of Fluorinated Pyridines

Hydroxyquinolones and Fused Quinolinones

Radical-Based Transformations

Metal-Catalyzed Reactions

特性

IUPAC Name |

2,6-difluoro-N-[2-hydroxy-2-(oxan-4-yl)-2-phenylethyl]benzenesulfonamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H21F2NO4S/c20-16-7-4-8-17(21)18(16)27(24,25)22-13-19(23,14-5-2-1-3-6-14)15-9-11-26-12-10-15/h1-8,15,22-23H,9-13H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WHIBXDYGMHECTG-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCC1C(CNS(=O)(=O)C2=C(C=CC=C2F)F)(C3=CC=CC=C3)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H21F2NO4S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

397.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,6-difluoro-N-(2-hydroxy-2-phenyl-2-(tetrahydro-2H-pyran-4-yl)ethyl)benzenesulfonamide | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

迅速なお問い合わせ

カテゴリー

最も閲覧された

![7-methyl-N-(2-(methylthio)phenyl)-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxamide](/img/structure/B2384096.png)

![[2-(Thiophen-2-yl)ethyl]thiourea](/img/structure/B2384100.png)

![3-[(4-Fluorobenzyl)sulfanyl]-1-(4-methylphenyl)-5,6,7,8-tetrahydro-4-isoquinolinecarbonitrile](/img/structure/B2384109.png)

![4-(2-Ethyl-4,7,8-trimethyl-1,3-dioxopurino[7,8-a]imidazol-6-yl)benzenesulfonamide](/img/structure/B2384115.png)

![3-(Benzenesulfonyl)-4-[4-(4-methoxyphenyl)piperazin-1-yl]-6-methylquinoline](/img/structure/B2384118.png)